

# comparative study of hCG-induced gene expression in different cancer cell lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chorionic gonadotrophin*

Cat. No.: B8822707

[Get Quote](#)

## A Comparative Analysis of hCG-Induced Gene Expression in Cancer Cell Lines

Human Chorionic Gonadotropin (hCG), a hormone primarily associated with pregnancy, has been shown to exert significant influence on the gene expression profiles of various cancer cells. Its effects, however, are highly context-dependent, varying with the cancer type and the specific cell line. This guide provides a comparative overview of hCG's impact on gene expression in breast, ovarian, and gastric cancer cell lines, offering insights for researchers, scientists, and drug development professionals.

## Comparative Gene Expression Analysis

The response of cancer cells to hCG treatment is diverse, leading to the regulation of genes involved in critical cellular processes such as proliferation, apoptosis, differentiation, and angiogenesis. While a standardized comparative study across multiple cell lines is lacking in the literature, a synthesis of available data reveals cell line-specific patterns. The following table summarizes the observed changes in the expression of key genes in response to hCG.

| Gene                     | Function                             | MCF-7<br>(Breast<br>Cancer) | OVCAR-3<br>(Ovarian<br>Cancer)               | SGC-7901<br>(Gastric<br>Cancer) | Supporting<br>Evidence |
|--------------------------|--------------------------------------|-----------------------------|----------------------------------------------|---------------------------------|------------------------|
| p53                      | Tumor<br>Suppressor,<br>Apoptosis    | Upregulated                 | No significant<br>change<br>reported         | Not explicitly<br>studied       | [1][2]                 |
| Caspase-9 /<br>Caspase-3 | Apoptosis<br>Execution               | Upregulated<br>(cleavage)   | Inhibited (in<br>cisplatin co-<br>treatment) | Not explicitly<br>studied       | [1][3]                 |
| Ki-67 / PCNA             | Proliferation<br>Markers             | Downregulate<br>d           | No significant<br>change in<br>proliferation | Upregulated                     | [4][5][6]              |
| E-cadherin               | Cell<br>Adhesion,<br>Differentiation | Upregulated                 | Not explicitly<br>studied                    | Not explicitly<br>studied       | [4][5]                 |
| VEGF                     | Angiogenesis                         | Not explicitly<br>studied   | Upregulated                                  | Not explicitly<br>studied       | [7]                    |
| IGF-1                    | Growth<br>Factor, Anti-<br>apoptosis | Not explicitly<br>studied   | Upregulated                                  | Not explicitly<br>studied       | [3]                    |
| ANG2                     | Angiogenesis                         | Not explicitly<br>studied   | Downregulate<br>d                            | Not explicitly<br>studied       | [8]                    |
| c-Met                    | Proliferation,<br>Cell Motility      | Not explicitly<br>studied   | Not explicitly<br>studied                    | Upregulated                     | [9][10]                |

Note: "Upregulated" indicates an increase in gene or protein expression, while "Downregulated" indicates a decrease. "Not explicitly studied" means that the provided search results did not contain this specific information.

## Key Signaling Pathways

hCG initiates its effects by binding to the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), a G protein-coupled receptor. This binding primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In some cancer cells, this cascade can influence other pathways, including the p53-mediated apoptotic pathway. In gastric cancer cells, the PKA pathway has been shown to lead to the upregulation of c-Met.[\[6\]](#)[\[9\]](#)[\[10\]](#)





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human Chorionic Gonadotropin Suppresses Human Breast Cancer Cell Growth Directly via p53-mediated Mitochondrial Apoptotic Pathway and Indirectly via Ovarian Steroid Secretion | Anticancer Research [ar.iarjournals.org]
- 2. Human chorionic gonadotropin suppresses human breast cancer cell growth directly via p53-mediated mitochondrial apoptotic pathway and indirectly via ovarian steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human chorionic gonadotropin (hCG) inhibits cisplatin-induced apoptosis in ovarian cancer cells: possible role of up-regulation of insulin-like growth factor-1 by hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Chorionic Gonadotropin and Breast Cancer [mdpi.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Human chorionic gonadotropin promotes cell proliferation through the activation of c-Met in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of HCG on human epithelial ovarian cancer vasculogenic mimicry formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the angiopoietin-2 gene by hCG in ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [comparative study of hCG-induced gene expression in different cancer cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822707#comparative-study-of-hcg-induced-gene-expression-in-different-cancer-cell-lines>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)